molecular formula C3H2Br2 B1658955 1-Propyne, 1,3-dibromo- CAS No. 627-16-7

1-Propyne, 1,3-dibromo-

Cat. No.: B1658955
CAS No.: 627-16-7
M. Wt: 197.86 g/mol
InChI Key: DWKIXODUXSEILO-UHFFFAOYSA-N
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Description

1-Propyne, 1,3-dibromo- is an organobromine compound with the molecular formula C₃H₂Br₂. It is a colorless liquid with a sweet odor and is used in various organic synthesis processes. This compound is particularly notable for its role in forming C₃-bridged compounds through C-N coupling reactions.

Preparation Methods

1-Propyne, 1,3-dibromo- can be synthesized through several methods:

  • Synthetic Routes and Reaction Conditions

    • One common method involves the free radical addition of allyl bromide with hydrogen bromide. This reaction typically requires a radical initiator and is conducted under controlled temperature conditions to ensure the desired product is obtained.
    • Another method involves the bromination of propyne using bromine in the presence of a catalyst. This reaction is usually carried out at room temperature and yields 1-Propyne, 1,3-dibromo- as the primary product.
  • Industrial Production Methods

    • Industrially, 1-Propyne, 1,3-dibromo- is produced through large-scale bromination processes. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The use of bromine and appropriate catalysts ensures efficient production of the compound.

Chemical Reactions Analysis

1-Propyne, 1,3-dibromo- undergoes various chemical reactions, including:

  • Types of Reactions

      Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

      Elimination Reactions: It can also undergo elimination reactions to form alkynes. For example, treatment with a strong base like sodium amide in liquid ammonia can result in the formation of propyne.

  • Common Reagents and Conditions

      Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. These reactions are typically carried out in polar solvents like water or alcohols.

      Elimination Reactions: Strong bases such as sodium amide or potassium tert-butoxide are used, often in non-polar solvents like liquid ammonia or dimethyl sulfoxide.

  • Major Products

      Substitution Reactions: The major products depend on the nucleophile used. For example, using sodium hydroxide can yield 1-propyne, 1-bromo-3-hydroxy-.

      Elimination Reactions: The primary product is propyne, a useful alkyne in organic synthesis.

Scientific Research Applications

1-Propyne, 1,3-dibromo- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicine: Its derivatives are being explored for their potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It is used in the production of polymers, resins, and other materials due to its reactivity and ability to form stable compounds.

Comparison with Similar Compounds

1-Propyne, 1,3-dibromo- can be compared with other similar compounds:

  • Similar Compounds

      1,3-Dibromopropane: Similar in structure but lacks the triple bond present in 1-Propyne, 1,3-dibromo-.

      1,2-Dibromoethane: Another organobromine compound used in organic synthesis but with different reactivity due to its two-carbon backbone.

      1,2,3-Tribromopropane: Contains an additional bromine atom, leading to different reactivity and applications.

  • Uniqueness

    • The presence of the triple bond in 1-Propyne, 1,3-dibromo- makes it more reactive in certain types of reactions, such as nucleophilic substitution and elimination. This unique feature allows it to be used in specific synthetic applications where other similar compounds may not be suitable.

Properties

IUPAC Name

1,3-dibromoprop-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2Br2/c4-2-1-3-5/h2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKIXODUXSEILO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90460856
Record name 1-Propyne, 1,3-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90460856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

627-16-7
Record name 1-Propyne, 1,3-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90460856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dibromoprop-1-yne
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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